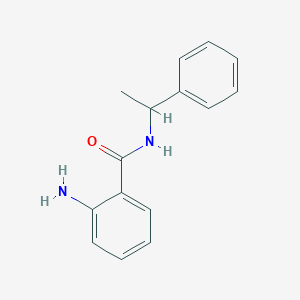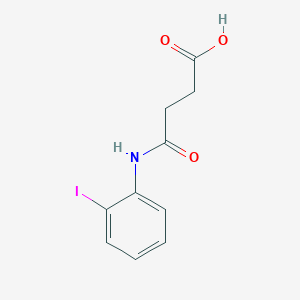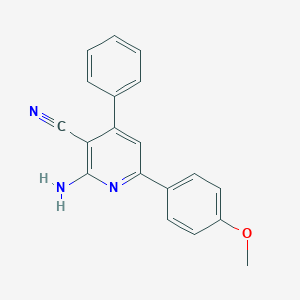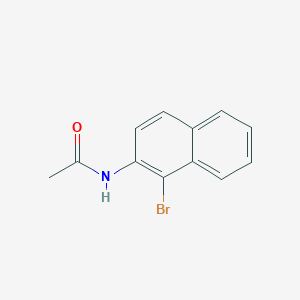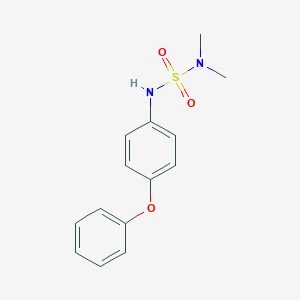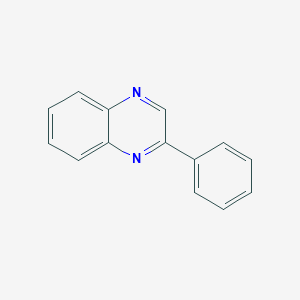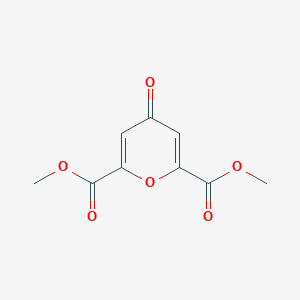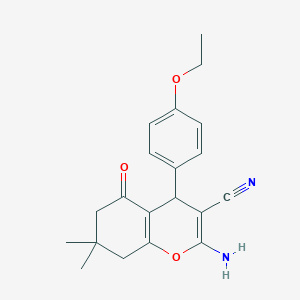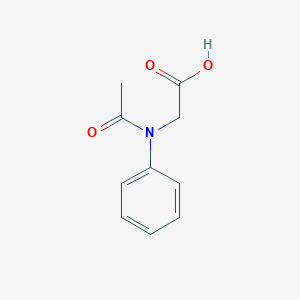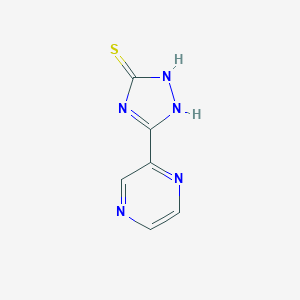
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both triazole and pyrazine rings. This compound is known for its versatile chemical properties and has been studied for various applications in chemistry, biology, and industry. The presence of the thiol group in the triazole ring and the pyrazinyl substitution makes it a unique compound with significant potential in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1H-1,2,4-triazole-3-thiol with pyrazine derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a pyrazinyl halide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various S-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: S-substituted triazole derivatives.
Applications De Recherche Scientifique
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites, due to its ability to form stable bonds with metals and other substrates.
Mécanisme D'action
The mechanism of action of 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The pyrazinyl group can participate in π-π interactions with aromatic residues, enhancing the binding affinity to target proteins. These interactions can disrupt normal cellular processes, leading to the compound’s antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
- 1H-1,2,4-Triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 2-Mercaptoimidazole
Comparison: 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the pyrazinyl group, which imparts unique electronic and steric properties. This makes it more versatile in forming metal complexes and interacting with biological targets compared to other similar compounds. The combination of the triazole and pyrazine rings also enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3458-03-5 |
|---|---|
Formule moléculaire |
C6H5N5S |
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
5-pyrazin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H5N5S/c12-6-9-5(10-11-6)4-3-7-1-2-8-4/h1-3H,(H2,9,10,11,12) |
Clé InChI |
PYJDTGAKPZUJRF-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C2=NC(=S)NN2 |
SMILES isomérique |
C1=CN=C(C=N1)C2=NC(=NN2)S |
SMILES canonique |
C1=CN=C(C=N1)C2=NC(=S)NN2 |
Key on ui other cas no. |
3458-03-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


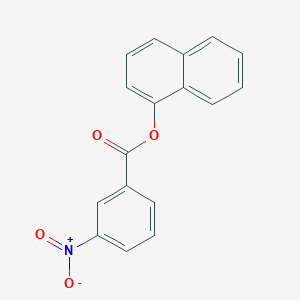
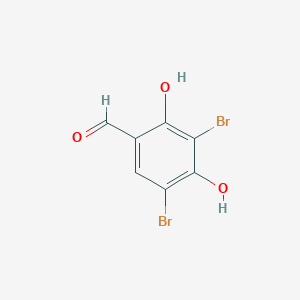
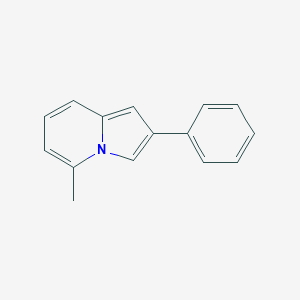
![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)
